![molecular formula C16H13N3O6S2 B2390931 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 941988-32-5](/img/structure/B2390931.png)
2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves many chemical techniques as well as new computational chemistry applications . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The structure is also studied in terms of molecular interactions with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are judged by their C, H and N analysis . The compounds are also evaluated for their biological effects .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve the design of new derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives .
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-11-3-5-12(6-4-11)27(23,24)9-15(20)18-16-17-13-7-2-10(19(21)22)8-14(13)26-16/h2-8H,9H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOSOLUOOIXNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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